2-Nitrophenyl azide
Description
Structure
3D Structure
Properties
IUPAC Name |
1-azido-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c7-9-8-5-3-1-2-4-6(5)10(11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGDGUBLGKFNDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=[N+]=[N-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40164812 | |
| Record name | 2-Nitrophenyl azide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40164812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1516-58-1 | |
| Record name | 2-Nitrophenyl azide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001516581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Nitrophenyl azide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19923 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Nitrophenyl azide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40164812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Nitrophenyl azide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6K5UT9CRN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for 2 Nitrophenyl Azide and Its Derivatives
Classical Synthetic Approaches
Traditional methods for synthesizing 2-nitrophenyl azide (B81097) have been foundational in organic chemistry. These pathways, while effective, often involve hazardous reagents and intermediates, necessitating careful handling and specific reaction conditions.
Diazotization-Azide Ion Reaction Pathways
The most common and widely used method for preparing aromatic azides, including 2-nitrophenyl azide, is the diazotization of an aromatic amine followed by reaction with an azide salt. eurekaselect.com This two-step process begins with the conversion of the primary aromatic amine, in this case, 2-nitroaniline (B44862), into a diazonium salt. This is typically achieved by treating the amine with a source of nitrous acid, such as sodium nitrite (B80452), in the presence of a strong mineral acid like hydrochloric acid at low temperatures (0–5 °C). lew.roresearchgate.net
The resulting diazonium salt solution is then treated with a nucleophilic azide source, most commonly sodium azide (NaN₃). eurekaselect.comlew.ro The azide ion displaces the dinitrogen moiety of the diazonium salt to form the corresponding aryl azide. uni-muenchen.de This reaction is a variant of the Sandmeyer reaction. researchgate.net The yields for this method are often high, sometimes quantitative. lew.ro
A typical procedure involves dissolving 2-nitroaniline in a concentrated hydrochloric acid solution, cooling the mixture in an ice bath, and then adding a solution of sodium nitrite. lew.ro The resulting diazonium solution is subsequently added to a solution containing sodium azide and sodium acetate (B1210297), leading to the formation of this compound as a solid product which can be isolated by filtration. lew.ro
Nucleophilic Aromatic Substitution with Azide Anion
Nucleophilic aromatic substitution (SNAr) provides an alternative route to aryl azides. uni-muenchen.de This method is viable when the aromatic ring is activated by strongly electron-withdrawing groups, such as a nitro group, and contains a suitable leaving group. In the context of synthesizing derivatives of this compound, a precursor like 1-chloro-2-nitrobenzene (B146284) or 1-fluoro-2-nitrobenzene (B31998) could react with an azide salt, such as sodium azide.
The reaction proceeds more readily in dipolar aprotic solvents, which enhance the nucleophilicity of the azide ion. uni-muenchen.de The electron-withdrawing nitro group stabilizes the intermediate Meisenheimer complex, facilitating the displacement of the leaving group by the azide anion. While this method is effective for activated substrates, the diazotization-azide ion pathway is generally more versatile as it is applicable to a wider range of anilines. eurekaselect.comuni-muenchen.de
Reaction of Nitroso Compounds with Hydrazoic Acid
A less common but effective method for the synthesis of aryl azides involves the reaction of aromatic nitroso compounds with hydrazoic acid (HN₃). uni-muenchen.de This reaction can produce aryl azides in high yields under mild conditions. uni-muenchen.de For the synthesis of this compound, the starting material would be 1-nitro-2-nitrosobenzene.
Modern and Optimized Synthetic Protocols
In recent years, significant efforts have been directed towards developing safer and more efficient methods for the synthesis of organic azides, driven by the hazardous nature of some reagents and intermediates.
Automated Synthesis Techniques for Aryl Azides
The development of automated synthesis platforms has revolutionized the production of organic compounds, including aryl azides. These systems allow for the safe and reproducible conversion of primary amines to organic azides with minimal user intervention. acs.org An automated process might utilize pre-packed capsules containing all necessary reagents, such as a diazo-transfer agent like imidazole-1-sulfonyl azide tetrafluoroborate. acs.org
In a typical automated procedure, the primary amine is loaded into a reaction vessel, and the entire sequence of reagent addition, reaction at a controlled temperature, and initial purification is handled by the instrument. acs.org For instance, a solution of the amine can be reacted with the contents of a reagent capsule, which may include the diazo-transfer agent, a base, and a catalyst, at a set temperature for a specific duration. acs.org This approach not only enhances safety by minimizing direct contact with potentially explosive reagents but also improves reproducibility and allows for high-throughput screening of different substrates. acs.org
Strategies for Avoiding Isolation of Hazardous Intermediates
A key focus of modern synthetic protocols is the avoidance of isolating hazardous intermediates, such as diazonium salts and organic azides themselves, especially in large quantities. mdpi.com One effective strategy is the use of in situ generation and immediate consumption of these species in a one-pot or flow chemistry setup. mdpi.compsu.edu
Flow chemistry, in particular, offers significant safety advantages. mdpi.com By performing reactions in a continuous flow reactor, only small amounts of hazardous materials are present at any given time, minimizing the risk associated with the accumulation of unstable intermediates. For example, the diazotization of an aniline (B41778) and subsequent reaction with an azide can be performed in a continuous flow system, where the resulting aryl azide is immediately used in a subsequent reaction, such as a "click" cycloaddition. mdpi.com This approach has been successfully applied to generate aryl azides from anilines, which are then directly reacted with alkynes to form triazoles without isolating the azide intermediate. psu.edu This methodology not only enhances safety but can also lead to higher purity and yields for the final products. mdpi.com
Another strategy involves the use of polymer-supported reagents. For instance, a cross-linked poly(4-vinylpyridine)-supported nitrite ion has been used for the diazotization of aromatic amines under mild conditions. researchgate.net The in situ generated diazonium salt is then reacted with sodium azide to produce the aryl azide. The spent polymer can be regenerated and reused, offering a greener and safer alternative to conventional methods. researchgate.net
Synthesis of Substituted this compound Analogs
The synthesis of substituted this compound analogs involves various methodologies, primarily centered around the diazotization of a corresponding substituted 2-nitroaniline followed by reaction with an azide source. Modifications to the phenyl ring with various functional groups allow for the creation of a diverse library of this compound derivatives, each with potentially unique properties and applications.
One common approach involves the reaction of a substituted aniline with sodium nitrite in an acidic medium to form a diazonium salt. This intermediate is then treated with sodium azide to yield the desired aryl azide. For instance, 2,4,6-trichlorophenyl azide has been prepared by reacting 2,4,6-trichloroaniline (B165571) with sodium nitrite in a mixture of glacial acetic acid and sulfuric acid, followed by the addition of sodium azide. uni-muenchen.de Similarly, other halogen and nitro-substituted phenyl azides can be synthesized from the corresponding anilines. uni-muenchen.de
The introduction of substituents can also be achieved through reactions on the this compound core. For example, 2,4,6-trinitrophenyl azide (picryl azide) can be prepared by the nitration of this compound using fuming nitric acid. uni-muenchen.de Further functionalization can be achieved through substitution reactions. For instance, 2-bromo-4-nitrophenylazide has been synthesized from 4-nitrophenyl azide using N-bromosuccinimide (NBS) and a catalytic amount of FeCl3. deswater.com
The synthesis of this compound analogs is often a precursor step for the construction of more complex heterocyclic systems. For example, substituted 2-nitrophenyl azides are used in [3+2] cycloaddition reactions with alkynes to form 1,2,3-triazoles. researchgate.netnih.gov The reaction of this compound with various methylene (B1212753) active compounds, such as 2-(benzo[d]thiazol-2-yl)acetonitrile, in the presence of a base like triethylamine (B128534) in DMF, leads to the formation of substituted triazoles. mdpi.com
Alternative, one-pot methods have also been developed to synthesize derivatives without the need to isolate the potentially hazardous azide intermediates. researchgate.net Photocatalytic methods using TiO2 have been employed for the synthesis of 2-alkylbenzimidazoles from this compound and various alcohols. researchgate.net
The table below summarizes the synthesis of several substituted this compound analogs, detailing the starting materials, reagents, and resulting products.
| Starting Material | Reagents | Product | Reference |
| 2,4,6-Trichloroaniline | 1. NaNO₂, Glacial Acetic Acid, H₂SO₄2. NaN₃ | 2,4,6-Trichlorophenyl azide | uni-muenchen.de |
| o-Nitrophenyl azide | Fuming Nitric Acid | 2,4,6-Trinitrophenyl azide | uni-muenchen.de |
| 4-Nitrophenyl azide | N-Bromosuccinimide (NBS), FeCl₃ | 2-Bromo-4-nitrophenylazide | deswater.com |
| 2-Nitroaniline derivatives | 1. NaNO₂, HCl2. NaN₃ | Substituted 2-nitrophenyl azides | lew.ro |
| This compound | 2-(Benzo[d]thiazol-2-yl)acetonitrile, Et₃N, DMF | 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine | mdpi.com |
Reaction Mechanisms and Chemical Transformations of 2 Nitrophenyl Azide
Thermal Decomposition Pathways
The thermal decomposition of 2-nitrophenyl azide (B81097) is a well-studied process characterized by the loss of dinitrogen and subsequent intramolecular reactions. This process is generally clean, proceeds with first-order kinetics, and is largely insensitive to the solvent used, indicating minimal specific solvation effects. acs.org
The fundamental first step in the thermal decomposition of most organic azides is the extrusion of a molecule of nitrogen (N₂) to generate a highly reactive nitrene intermediate. rsc.orgresearchgate.netuni-muenchen.de In the case of 2-nitrophenyl azide, this process leads to the formation of 2-nitrophenylnitrene. The decomposition is an exothermic process, releasing a significant amount of energy. uni-muenchen.deuni-muenchen.de
The mechanism of nitrogen extrusion from aryl azides can be complex. For azides without participating ortho groups, decomposition typically requires higher temperatures to form a triplet nitrene. rsc.org However, for this compound, the decomposition is significantly accelerated due to the influence of the adjacent nitro group. rsc.orgdtic.mil Wiberg bond index (WBI) analysis indicates that in ortho-nitroaromatic azides, the terminal N–N₂ bond is significantly weakened, making its cleavage a key factor in the initiation of the decomposition cascade. rsc.org This contrasts with the decomposition of its meta and para isomers, which lack this interaction and consequently decompose at a much slower rate. dtic.mil
The defining feature of the thermal decomposition of this compound is its near-quantitative cyclization to form benzofuroxan (B160326) (also known as benzo[c] rsc.orgrsc.orgthermofisher.comoxadiazole 1-oxide). acs.orgresearchgate.netdtic.mil This reaction proceeds via an intramolecular attack of the nascent nitrene (or in a concerted fashion) on one of the oxygen atoms of the ortho-nitro group. rsc.orgoup.com
This cyclization pathway is highly efficient and serves as a primary synthetic route to substituted benzofuroxans. dtic.mil The presence of the ortho-nitro group is crucial; its absence in 3- and 4-nitrophenylazide leads to a different decomposition mechanism, primarily forming nitrenes that undergo intermolecular reactions. dtic.mil The formation of benzofuroxan from this compound is so favorable that it proceeds readily upon heating, sometimes even spontaneously in related, more activated systems like 2-azido-3-nitropyridines. dtic.milresearchgate.net
Kinetic studies confirm that the thermal decomposition of this compound follows first-order kinetics. acs.org The rate of this reaction is dramatically faster than that of phenyl azide or its meta and para nitro-substituted isomers, highlighting the profound effect of the ortho-nitro group. researchgate.netdtic.mil For instance, at 100°C, the thermolysis rate of this compound is approximately 10,000 times faster than its meta and para counterparts. dtic.mil
The reaction rate is sensitive to other substituents on the aromatic ring. Electron-withdrawing groups positioned para to the nitro group can further accelerate the decomposition. dtic.mil Conversely, the introduction of additional nitro groups can have complex effects; steric interactions may twist the azide group out of the plane of the ring, increasing the distance between the azide and nitro-oxygen, which can counterbalance the electronic acceleration and slow the reaction. rsc.org
Below is a table comparing the Arrhenius data for the decomposition of 2-nitrophenylazide with its isomers, illustrating the significant rate enhancement provided by the ortho-nitro group.
| Compound | log A (s⁻¹) | Ea (kcal/mol) | Relative Rate at 100°C |
| This compound | 13.9 | 29.8 | ~10,000 |
| 3-Nitrophenyl azide | 13.1 | 38.3 | 1 |
| 4-Nitrophenyl azide | 13.5 | 38.7 | 1 |
| Data sourced from kinetic studies on nitrophenylazide decomposition. dtic.mil |
The activation energy for the thermal decomposition of a related compound, 4-azido-2-nitrophenyl albumin, was determined to be 128.0 kJ/mol (approximately 30.6 kcal/mol), which is in line with values for this compound itself. nih.gov
The accelerated rate of decomposition for this compound is a classic example of neighboring group participation or assistance. acs.orgresearchgate.netrsc.org The ortho-nitro group is not a passive substituent but is actively involved in the transition state of the nitrogen elimination step. researchgate.net
Detailed computational studies using quantum chemical methods have provided significant insight into the transition state. acs.orgacs.org These studies strongly support a concerted, one-step mechanism where the N-N bond is broken concurrently with the formation of the new N-O bond, all proceeding through a single planar transition state. acs.orgacs.orgresearchgate.net This concerted pathway avoids the formation of a discrete 2-nitrophenylnitrene intermediate. acs.org The calculated activation barriers from these models are in excellent agreement with experimental data, reinforcing the validity of the proposed concerted mechanism. acs.orgacs.orgresearchgate.net Earlier hypotheses suggesting the existence of bridged or other cyclic intermediates have been largely dismissed by these findings. acs.org
Kinetic Studies of Thermolysis and Substituent Effects
Photochemical Transformations
Like thermal activation, photolysis provides the energy required to induce the extrusion of nitrogen from the azide group, leading to a variety of chemical transformations. uni-muenchen.de
Irradiation of this compound with UV light (typically in the 300-460 nm range) leads to the formation of 2-nitrophenylnitrene. thermofisher.comresearchgate.net This photochemical generation is a common and efficient method for producing nitrenes as reactive intermediates. wikipedia.org The initial species formed is the singlet nitrene, which can then relax to the more stable triplet ground state. wikipedia.org However, the subsequent reactions are often so rapid that they occur from the singlet state.
Upon photolysis, even in solid-state matrices at cryogenic temperatures, this compound readily converts to benzofuroxan, mirroring its thermal behavior. rsc.orgresearchgate.net Low-temperature ESR measurements have suggested the presence of a triplet nitrene as an intermediate in this photochemical formation. researchgate.net In addition to the major benzofuroxan product, other transient species have been observed. Matrix isolation studies have identified 1,2-dinitrosobenzene (B14168233) as a secondary product, formed via the photochemical or thermal reversion of benzofuroxan. rsc.orgoup.com The reactivity of the photogenerated nitrene can be harnessed for various applications, such as photocross-linking, where the nitrene inserts into C-H or N-H bonds of adjacent molecules. thermofisher.comnih.gov
Intermediates and Product Distribution in Photolysis
The photolysis of this compound involves a cascade of reactive intermediates, the nature and distribution of which dictate the final product mixture. Upon irradiation, the primary photochemical event is the extrusion of molecular nitrogen to form 2-nitrophenylnitrene in its singlet state. researchgate.netbgsu.edu This singlet nitrene is a key branching point for various reaction pathways.
One major pathway is the intramolecular rearrangement to form ketenimines via an azirine intermediate, as discussed in the previous section. nih.govresearchgate.net Another significant process is intersystem crossing (ISC) from the singlet nitrene to the more stable triplet nitrene. researchgate.netbgsu.edu The triplet nitrene has a different reactivity profile and can, for instance, dimerize to form azo compounds. oup.comegyankosh.ac.in
In the presence of oxygen, the photolysis can lead to the formation of nitroso compounds. photobiology.com The photolysis of crystalline this compound at low temperatures (80 K) has been shown to produce benzofuroxan directly, with electron-spin resonance (ESR) measurements suggesting the involvement of a triplet nitrene intermediate. researchgate.net At even lower temperatures, trans,trans-1,2-dinitrosobenzene has been identified as another intermediate. researchgate.net
The product distribution is highly dependent on the reaction conditions. For example, the photolysis of p-nitrophenyl azide in the presence of triethylamine (B128534) (TEA) yielded 4,5-dihydro-5-diethylamino-1-(p-nitrophenyl)-1,2,3-triazole, suggesting the in-situ generation and trapping of an enamine. oup.com
Influence of Solvent, Temperature, and Irradiation Conditions on Photoreactions
The outcome of the photoreactions of this compound is significantly modulated by external factors such as the solvent, temperature, and irradiation conditions.
Solvent Effects: The polarity and nucleophilicity of the solvent play a crucial role in determining the product distribution. In inert solvents, the formation of azo compounds and amines is common. egyankosh.ac.in The photolysis of p-nitrophenyl azide in the presence of triethylamine (TEA) shows a strong solvent dependency on the product yields. For instance, the yield of 4,5-dihydro-5-diethylamino-1-(p-nitrophenyl)-1,2,3-triazole varied significantly when the reaction was carried out in different organic solvents. oup.com The solvent can also influence the rate of intersystem crossing between singlet and triplet nitrenes. bgsu.edu Protic solvents, for example, can affect the energy gap between the singlet and triplet states. bgsu.edu
Temperature Effects: Temperature influences the relative rates of competing reaction pathways. Low-temperature photolysis, often conducted in cryogenic matrices, allows for the trapping and spectroscopic characterization of highly reactive intermediates like nitrenes and azirines. researchgate.netoup.com For instance, the photolysis of this compound in an argon matrix at 12 K led to the disappearance of the nitro and azide stretching vibrations in the IR spectrum, indicating the formation of new products. oup.com In contrast, reactions at ambient temperature may favor pathways with higher activation energies or allow for the thermal decomposition of initial photoproducts. researchgate.net
Irradiation Conditions: The wavelength and intensity of the irradiation source can also affect the course of the photoreaction. Different excited states can be populated depending on the excitation wavelength, potentially leading to different initial reaction pathways. bgsu.eduresearchgate.net High-intensity irradiation can favor bimolecular reactions, such as the dimerization of triplet nitrenes to form azo compounds. photobiology.comlew.ro The photolysis of several aryl azides in the crystalline state using UV light at cryogenic temperatures predominantly afforded azo compounds. researchgate.net
Protonation of Nitrenes and Formation of Nitrenium Ions
While aryl nitrenes typically undergo intramolecular rearrangements or intermolecular reactions, under certain conditions, they can be protonated to form highly reactive nitrenium ions. nih.govwikipedia.org A nitrenium ion is a nitrogen-based cation with a lone pair of electrons and a positive charge, making it a potent electrophile. wikipedia.org
The formation of nitrenium ions from aryl nitrenes is particularly favored when the aromatic ring is substituted with strong electron-donating groups. nih.govepa.gov These substituents can stabilize the positive charge of the nitrenium ion. The protonation can occur from various sources, including protic solvents like alcohols, amine salts, and even weak carbon acids like acetonitrile. nih.govepa.gov
For example, the photochemically generated nitrene from 4-amino-3-nitrophenyl azide, a related compound, is a powerful base that rapidly abstracts a proton from methanol (B129727) in an extremely fast intermolecular protonation step. nih.govepa.gov The resulting nitrenium ion is stabilized by the electron-donating amino group. nih.gov While this compound lacks a strong electron-donating group, the possibility of nitrene protonation, especially in highly acidic media, cannot be entirely ruled out and represents a potential, though less common, reaction pathway. nih.gov Aryl nitrenium ions can also be generated from aryl azides through activation with Brønsted or Lewis acids. wikipedia.orgrsc.org
Generation and Trapping of Reactive Intermediates (e.g., Enamines)
The photolysis of aryl azides generates highly reactive intermediates, primarily nitrenes, which can be "trapped" by suitable reagents to form stable products, providing evidence for their transient existence. egyankosh.ac.in The trapping of these intermediates is a powerful tool for elucidating reaction mechanisms.
One notable example is the trapping of enamines generated in situ. The photolysis of p-nitrophenyl azide in the presence of triethylamine (TEA) leads to the formation of 4,5-dihydro-5-diethylamino-1-(p-nitrophenyl)-1,2,3-triazole. The formation of this product is rationalized by the trapping of N,N-diethylvinylamine (an enamine) by the starting azide. oup.com The proposed mechanism for the enamine formation involves a single electron transfer from TEA to the electronically excited azide. oup.com
Other reactive intermediates from aryl azide photolysis, such as singlet nitrenes, can be trapped by nucleophiles. For instance, singlet phenylnitrene can be trapped by diethylamine (B46881) to form an azepine. cdnsciencepub.com The efficiency of these trapping reactions can be influenced by the concentration and reactivity of the trapping agent, as well as the solvent. cdnsciencepub.com The study of these trapping reactions provides valuable insights into the reactivity and lifetime of the transient species generated during the photolysis of this compound and related compounds.
Cycloaddition Reactions
Huisgen 1,3-Dipolar Cycloaddition Reactions (Click Chemistry)
The Huisgen 1,3-dipolar cycloaddition is a powerful reaction that forms a five-membered heterocyclic ring from a 1,3-dipole and a dipolarophile. rsc.orgwikipedia.org Organic azides, including this compound, serve as the 1,3-dipole in this reaction, while the dipolarophile is typically an alkyne or an alkene. The reaction between an azide and an alkyne yields a 1,2,3-triazole. wikipedia.orgorganic-chemistry.org
This reaction, particularly the copper(I)-catalyzed version (CuAAC), is a cornerstone of "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and generate minimal byproducts. organic-chemistry.orgacs.orgtcichemicals.com The thermal Huisgen cycloaddition often requires elevated temperatures and can produce a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles). wikipedia.orgorganic-chemistry.org In contrast, the CuAAC reaction proceeds under mild conditions, often in aqueous solutions, and is highly regioselective, exclusively affording the 1,4-disubstituted triazole isomer. wikipedia.orgorganic-chemistry.org
The copper(I) catalyst is believed to form a copper acetylide intermediate, which then reacts with the azide in a stepwise manner. wikipedia.org This catalytic cycle significantly accelerates the reaction compared to the thermal process. organic-chemistry.org Ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC) have also been developed, which provide complementary regioselectivity, yielding the 1,5-disubstituted triazole. wikipedia.org
While the azide-alkyne cycloaddition is highly efficient, the corresponding reaction with alkenes to form triazolines is generally less facile and may require highly activated alkenes. rsc.org In some cases, the initially formed triazoline is unstable and can decompose, for example, by extruding nitrogen to form an aziridine (B145994) or rearranging to an imine. rsc.org For instance, in the thermal reaction of this compound with an alkene in a deep eutectic solvent, only the formation of an imine and aniline (B41778) was observed, with no triazoline product isolated. rsc.org The yield of triazoles from the reaction of this compound with alkynes can sometimes be low. sci-hub.st
Table 1: Key Cycloaddition Reactions of Azides
| Reaction Type | Reactants | Catalyst | Product | Regioselectivity |
|---|---|---|---|---|
| Thermal Huisgen Cycloaddition | Azide + Alkyne | None | Mixture of 1,4- and 1,5-triazoles | Low |
| CuAAC (Click Chemistry) | Azide + Terminal Alkyne | Copper(I) | 1,4-Disubstituted 1,2,3-triazole | High |
| RuAAC | Azide + Alkyne | Ruthenium | 1,5-Disubstituted 1,2,3-triazole | High |
| Azide-Alkenne Cycloaddition | Azide + Alkyne | Typically None | Triazoline (often unstable) | Variable |
This table summarizes the main types of cycloaddition reactions involving azides, highlighting the role of catalysts in controlling the outcome, particularly the regioselectivity in the formation of triazoles.
Organocatalyzed and Metal-Catalyzed Variants in Triazole Synthesis
Reduction and Redox Reactions
The nitro and azide groups of this compound are both susceptible to reduction, leading to a variety of nitrogen-containing heterocyclic compounds through intramolecular cyclization pathways. Photocatalysis has emerged as a green and efficient method for these transformations.
Under photocatalytic conditions, this compound can be converted into valuable N-heterocyclic compounds like benzimidazoles and indazoles. researchgate.netarabjchem.org These reactions often utilize semiconductor photocatalysts, such as titanium dioxide (TiO₂), which can mediate combined redox and condensation processes under UV or solar light irradiation. researchgate.net
When this compound is irradiated in the presence of TiO₂ (specifically TiO₂-P25) and an alcohol (like ethanol, methanol, or propanol), it undergoes a reaction to form 2-alkylbenzimidazoles. researchgate.net The proposed mechanism involves the photocatalytic reduction of the azide group to an amine and the oxidation of the alcohol to the corresponding aldehyde. These intermediates then condense and cyclize to form the benzimidazole (B57391) ring. The reaction is typically performed under an inert atmosphere (N₂) to achieve high chemo-selectivity. researchgate.net Doping the TiO₂ with noble metals like platinum (Pt) or silver (Ag) can significantly enhance the photocatalytic activity. researchgate.net
In a related transformation, the photocatalytic reduction of 2-(2-nitrophenyl)-1,2,3,4-tetrahydroquinolines using a ruthenium-based photosensitizer under visible light leads to the formation of indazolo[2,3-a]quinoline derivatives. nih.govacs.org This reaction proceeds via a novel intramolecular N-N bond formation to construct the indazole ring. nih.govacs.org
Table 3: Photocatalytic Reduction Products of this compound Derivatives
| Starting Material | Photocatalyst | Product | Key Feature | Reference |
|---|---|---|---|---|
| This compound | TiO₂-P25 / Alcohol | 2-Alkylbenzimidazoles | Combined redox reaction and condensation | researchgate.net |
Mechanisms of Coupled Redox and Cyclization Reactions
The chemistry of this compound is characterized by facile cyclization reactions, often involving intramolecular redox processes where the azide and nitro groups interact. The thermolysis or photolysis of this compound is a classic route to produce benzofuroxan, also known as benzofurazan-1-oxide. acs.orgresearchgate.nettandfonline.com This transformation is believed to proceed through the formation of a transient nitrene intermediate, which is internally captured by the ortho-nitro group. researchgate.net However, quantum chemical studies suggest that the thermal decomposition may occur via a concerted, one-step mechanism that avoids discrete nitrene intermediates, with calculated activation barriers showing excellent agreement with experimental data. acs.org The reaction involves the azide function acting as an internal reductant and the nitro group as an oxidant, leading to the cyclized product and the extrusion of dinitrogen gas. acs.orgresearchgate.net This intramolecular cyclization is significantly influenced by the electronic nature of substituents on the aromatic ring. psu.edu
A distinct example of a coupled redox and cyclization reaction is the photocatalytic synthesis of 2-alkylbenzimidazoles from this compound in the presence of an alcohol and a semiconductor photocatalyst like titanium dioxide (TiO₂). researchgate.netresearchgate.net In this one-pot synthesis, two separate redox events are coupled: the photocatalytic reduction of the this compound to the corresponding o-nitroaniline is followed by a reaction cascade. researchgate.net Concurrently, the alcohol solvent is oxidized to its corresponding aldehyde. The in-situ generated o-nitroaniline then undergoes condensation with the aldehyde, followed by cyclization to yield the 2-alkylbenzimidazole product. researchgate.netresearchgate.net The efficiency of this process can be enhanced by doping the TiO₂ catalyst with metals such as silver (Ag) or platinum (Pt). researchgate.net
| Reactant | Alcohol Solvent | Photocatalyst | Major Product | Reference |
|---|---|---|---|---|
| This compound | Methanol | TiO₂ | 2-Methylbenzimidazole | researchgate.net |
| This compound | Ethanol | TiO₂ | 2-Methylbenzimidazole | researchgate.net |
| This compound | Propanol | TiO₂ | 2-Ethylbenzimidazole | researchgate.net |
| This compound | Butanol | TiO₂ | 2-Propylbenzimidazole | researchgate.net |
Nitrene Insertion and Ring Expansion Reactions
Upon thermal or photochemical activation, this compound loses a molecule of dinitrogen to generate the highly reactive intermediate, 2-nitrophenylnitrene. thermofisher.comresearchgate.net This electron-deficient species is a key player in a variety of subsequent chemical transformations, most notably intramolecular insertion and ring expansion reactions. researchgate.netmdpi.com The singlet state nitrene, which is initially formed, can rapidly undergo these reactions. mdpi.comrsc.org
The 2-nitrophenylnitrene intermediate can undergo intramolecular C-H insertion into a suitably positioned aromatic or heteroaromatic ring within the same molecule. rsc.orgworktribe.com This type of reaction is exemplified by the decomposition of 2-azidodiphenylmethane derivatives. rsc.org The initially formed singlet nitrene can attack the adjacent phenyl ring, leading to ring-expanded products like azepinoindoles. rsc.org This pathway competes with other reactions, such as hydrogen abstraction to form an amine or cyclization to form acridines and acridans. rsc.orgworktribe.com The presence of substituents on the target aromatic ring can influence the reaction outcome. rsc.org
The presence of a nitro group, as in 2-nitrophenylnitrene, significantly impacts its reactivity. Electron-withdrawing groups tend to accelerate reactions of the corresponding nitrenes. nih.gov While direct examples for this compound are specific, the principle of intramolecular insertion is well-established for related aryl azides. For instance, the thermolysis of 5-azido-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole does not lead to the expected furoxan cyclization but instead initiates a complex rearrangement cascade, highlighting the intricate reactivity of nitrenes attached to heteroaromatic systems. mdpi.comnih.gov This process is thought to begin with the formation of a nitro-substituted pyrazole (B372694) nitrene, which can induce ring-opening and subsequent recyclization pathways. mdpi.com
| Azide Precursor | Reaction Type | Key Products | Reference |
|---|---|---|---|
| 2-Azidodiphenylmethane | Thermal Decomposition | Azepinoindole, Acridan, 2-Aminodiphenylmethane | rsc.org |
| 2-Azidodiphenylmethane | Photolytic Decomposition | 3H-Azepines | worktribe.com |
| 5-Azido-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole | Thermal Decomposition | (5-amino-4-nitro-1-(4-nitrophenyl)-1H-pyrazol-3-yl)methyl acetate (B1210297) | mdpi.comnih.gov |
| 2-Azidobenzoic acids | Photochemical Cyclization | 2,1-Benzisoxazole-3(1H)-ones | beilstein-journals.org |
This compound and other organic azides can participate in ring expansion reactions with specific heteroatom-containing substrates. A notable example is the reaction with aluminacyclopentadienes, commonly known as alumoles. nih.govrsc.orgrsc.org These reactions provide a synthetic route to larger, unsaturated aluminum-containing heterocycles. nih.gov
Specifically, a cyclopentadienyl-substituted alumole has been shown to undergo selective ring expansion when treated with organic azides. nih.gov The reaction leads to the formation of six-membered aluminum-nitrogen heterocycles, which are the first examples of non-annulated 1,2-azaaluminabenzenes. nih.gov The mechanism of this ring expansion can vary depending on the substituent on the organic azide. rsc.org
Two primary pathways have been identified through experimental and computational studies: nih.gov
Nitrene Insertion with N₂ Loss: In reactions with azides like trimethylsilyl (B98337) azide, the reaction proceeds with the loss of dinitrogen. The "NR" fragment (where R is the substituent from the azide) inserts into an endocyclic Al-C bond of the alumole, expanding the five-membered ring to a six-membered 1,2-azaaluminabenzene. nih.gov
Azo Group Incorporation: With other azides, the reaction can proceed without the loss of dinitrogen, incorporating the entire azo group into the final heterocyclic structure. nih.gov
These reactions highlight the utility of azides in constructing novel organometallic heterocyclic systems by exploiting the reactivity of both the azide and the alumole. nih.govrsc.org
| Alumole Reactant | Azide Reactant | Key Product Type | Reference |
|---|---|---|---|
| Cyclopentadienyl-substituted alumole | Trimethylsilyl azide | 1,2-Azaaluminabenzene (with N₂ loss) | nih.gov |
| Cyclopentadienyl-substituted alumole | Various organic azides | Six-membered AlN heterocycles | rsc.org |
Computational and Theoretical Investigations
Quantum Chemical Studies on Reaction Mechanisms
Quantum chemical calculations have been a powerful tool for investigating the intricate details of the reaction mechanisms involving 2-nitrophenyl azide (B81097), particularly its thermal decomposition.
The thermolysis of 2-nitrophenyl azide to produce benzofuroxan (B160326) and dinitrogen has been a subject of detailed computational investigation. acs.orgacs.org Early experimental work suggested a clean first-order kinetic behavior for the pyrolysis of many substituted phenyl azides, including the 2-nitro derivative. acs.org Quantum chemical studies have largely supported a concerted mechanism for this transformation. acs.orgacs.org
The neighboring nitro group plays a crucial role, providing neighboring-group assistance that facilitates a one-step mechanism. acs.orgacs.org This concerted pathway avoids the formation of discrete, high-energy intermediates such as a free nitrene, which was a topic of earlier discussion in the literature. acs.orgacs.org Instead, the reaction is believed to proceed through a single transition state where the nitrogen molecule is eliminated simultaneously with the formation of the new N-O bond, leading directly to the benzofuroxan product. acs.orgacs.org This intramolecular cyclization is a key feature of the pyrolysis of 2-substituted aryl azides, where the formation of a stable heterocyclic ring is a significant driving force for the reaction. acs.org Computational studies have also explored the possibility of other intermediates, such as bridged or cyclic structures, but these have been generally dismissed in favor of the concerted one-step process for this compound. acs.org
Quantum chemical methods, including high-level approaches like CCSD(T) with extended basis sets (e.g., 6-311G(2d,p)), have been employed to calculate the activation barriers for the thermal decomposition of this compound. acs.orgacs.org The computed activation barriers have shown excellent agreement with experimental data, lending strong support to the proposed concerted mechanism. acs.orgacs.org For instance, the activation energy for the first-order decomposition of a related phenyl azide in 4-azido-2-nitrophenyl albumin was experimentally determined to be 128.0 kJ/mol. nih.gov
The geometry of the transition state (TS) has also been a focus of these computational studies. Calculations predict a planar transition state for the pyrolysis of this compound. acs.org Detailed analysis of the transition state geometry reveals key bond-forming and bond-breaking distances. For example, the N1-O1 distance in the transition state is significantly shorter than in the reactant, indicating the formation of the new bond in the cyclization process. acs.org Different computational methods, such as MP2 and B3-LYP, have been used to optimize these geometries, with some variations in the predicted bond lengths. acs.org For example, MP2 methods have been noted to sometimes underestimate N-O bond lengths in similar transition states compared to B3-LYP or experimental values. acs.org
To further refine the understanding of the reaction kinetics, various implementations of variational transition state theory (VTST) have been applied to the pyrolysis of this compound. acs.orgacs.org VTST goes beyond conventional transition state theory by locating the transition state at the maximum of the Gibbs free energy of activation, which does not necessarily coincide with the saddle point on the potential energy surface.
By comparing the rate constants computed using VTST with experimental kinetic data, researchers have been able to robustly confirm the operative reaction mechanism. acs.orgacs.org The excellent agreement between the VTST-calculated and experimentally measured rate constants provides strong evidence that the computationally identified one-step, concerted mechanism is indeed the pathway followed in the thermal decomposition of this compound. acs.orgacs.org This application of VTST has been crucial in definitively ruling out alternative stepwise mechanisms involving intermediates. acs.org
Calculation of Activation Barriers and Transition State Geometries
Molecular Orbital and DFT Analyses
Density Functional Theory (DFT) and molecular orbital analyses have been pivotal in characterizing the electronic properties of this compound and predicting its behavior in chemical reactions.
The electronic structure of this compound has been investigated using DFT and other quantum chemical methods. acs.orgacs.org These studies provide a detailed picture of the electron distribution and molecular orbitals within the molecule. For comparison and validation of the computational methods, the structure of the related p-nitrophenyl azide has been studied both theoretically and experimentally, showing good agreement and confirming the reliability of the methods for the ortho isomer. acs.org
Calculations indicate that the azido (B1232118) group in this compound is slightly bent, a feature also observed in similar molecules. acs.org The interaction between the ortho-nitro and azido groups influences the electronic structure, which is key to its reactivity. researchgate.netresearchgate.net Wiberg bond index (WBI) analysis on related ortho-nitroaromatic azides suggests that the N-N2 bond is weakened, or "activated," for cleavage, which is a critical factor in the initiation of decomposition. researchgate.net This electronic destabilization of the azide group, coupled with the stabilizing effect of the π-donating and electron-withdrawing substituents on the benzene (B151609) ring, is thought to lower the activation barrier for nitrene formation or, in this specific case, for the concerted cyclization. nih.gov
DFT calculations have proven to be a valuable tool for predicting the site- and regioselectivity of cycloaddition reactions involving azides, including derivatives like this compound. mdpi.comnih.gov In 1,3-dipolar cycloadditions, for example, the azide can add to an unsymmetrical dipolarophile in two different orientations, leading to regioisomers.
The regioselectivity of these reactions is largely governed by electronic factors. rsc.org DFT can be used to calculate the energies of the transition states leading to the different possible products. mdpi.comnsf.gov The pathway with the lower activation energy is kinetically favored, and the corresponding product is expected to be the major isomer. mdpi.com For instance, in the cycloaddition of azides to alkenes, DFT calculations can accurately predict which of the two possible regioisomeric triazolines will be preferentially formed. rsc.org Similarly, for reactions with allenes, which have two potential double bonds for cycloaddition, DFT can predict both the site-selectivity (which double bond reacts) and the regioselectivity (the orientation of addition). mdpi.comnih.gov The reliability of these predictions is often confirmed by experimental findings. mdpi.comnih.gov
Conformational and Energetic Studies
Computational studies have been instrumental in elucidating the conformational properties and energetic pathways of this compound, particularly concerning its thermal decomposition. The pyrolysis of this compound to yield benzofuroxan and molecular nitrogen is a key reaction that has been subjected to rigorous theoretical investigation. acs.orgacs.org
Quantum chemical calculations, utilizing high-level methods such as Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)) and Density Functional Theory (DFT), have provided significant insights into the reaction mechanism. acs.orgacs.org These studies have demonstrated that the thermal decomposition does not proceed through the formation of a discrete nitrene intermediate, which is a common pathway for many other aryl azides. acs.orgacs.org Instead, the reaction is characterized by a concerted, one-step mechanism. acs.org
This concerted pathway is facilitated by significant neighboring-group participation from the ortho-nitro group. acs.org The process involves a planar transition state where the cyclization and elimination of nitrogen gas occur simultaneously. acs.org Theoretical models have calculated the activation barriers for this process, and the results are in excellent agreement with experimental kinetic data, which show a clean first-order kinetic behavior. acs.orgacs.orgrsc.org This strong correlation between theoretical predictions and experimental observations provides compelling evidence for the proposed concerted mechanism and rules out alternative multi-step pathways involving intermediates like nitrenes or other bridged structures. acs.org
Energetic analyses confirm that this synchronous route is the most favorable decomposition pathway. acs.org The stability of the resulting delocalized heterocyclic ring system of benzofuroxan is a significant driving force for the reaction. acs.org Computational models of related nitrophenyl azides, such as 4-nitrophenyl azide, show that the presence of the nitro group significantly lowers the energy barrier for nitrogen extrusion compared to unsubstituted phenyl azide. rsc.org While both para- and ortho-nitrophenyl azide are predicted to have a planar (Cs symmetry) structure, the proximity of the ortho-nitro group in this compound is crucial for the intramolecular cyclization. acs.org
Simulation of Spectroscopic Properties
Theoretical calculations have been widely used to simulate and interpret the spectroscopic properties of this compound and related compounds. The simulation of vibrational spectra (Infrared and Raman) is a particularly powerful tool for characterizing the molecule's structure and bonding. uni-muenchen.deresearchgate.net
The process for simulating vibrational spectra typically involves first optimizing the molecular geometry using a selected level of theory, such as Hartree-Fock (HF) or Density Functional Theory (DFT) with a specific basis set (e.g., 6-31G(d)). uni-muenchen.deresearchgate.net Following geometry optimization, a frequency calculation is performed to determine the normal modes of vibration. researchgate.netfaccts.de It is a common practice to apply a scaling factor to the computed harmonic frequencies to better align them with experimental data, which inherently includes anharmonic effects. researchgate.net
For nitrophenyl azides, these computational methods have been used to assign specific vibrational modes. uni-muenchen.de The most characteristic absorption is the strong asymmetric stretching vibration (νas) of the azide group (N3), which is experimentally and theoretically found around 2100-2140 cm-1. uni-muenchen.de Other key simulated vibrations include the asymmetric and symmetric stretches of the nitro group (NO2) and various C-C stretching modes within the aromatic ring. acs.org
The table below summarizes the key vibrational frequencies for nitro-substituted phenyl azides as identified through computational and experimental studies.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |
| Asymmetric N3 stretch | ~2100 - 2140 | A very strong and characteristic azide group absorption. |
| Asymmetric NO2 stretch | ~1510 - 1570 | Stretching of the N-O bonds in the nitro group. |
| Symmetric NO2 stretch | ~1340 - 1350 | Stretching of the N-O bonds in the nitro group. |
| Symmetric N3 stretch | ~1310 - 1325 | A weaker azide group absorption. |
These theoretical predictions of spectroscopic properties are crucial for confirming the identity and purity of synthesized compounds and for understanding the electronic structure and bonding within the molecule. uni-muenchen.deresearchgate.net
Applications in Advanced Organic Synthesis and Materials Science
Precursors for Heterocyclic Synthesis
The unique arrangement of the azide (B81097) and nitro groups in 2-Nitrophenyl azide makes it an excellent starting material for the synthesis of various heterocyclic systems. The reactive nature of the azide, particularly its ability to release dinitrogen gas and form a nitrene, facilitates cyclization reactions to produce stable ring structures. fishersci.cafishersci.ca
One of the primary applications of this compound is in the synthesis of benzofuroxan (B160326), also known as benzofurazan (B1196253) N-oxide. fishersci.cajkenterprises.com.pk This transformation is typically achieved through the thermal or photochemical decomposition of the azide. fishersci.ptfishersci.co.uk The process involves the elimination of a nitrogen molecule (N₂) from the azide group, generating a highly reactive 2-nitrophenylnitrene intermediate. This intermediate then undergoes a rapid intramolecular cyclization, with the nitrene nitrogen attacking one of the oxygen atoms of the adjacent nitro group to form the stable five-membered furoxan ring. fishersci.cacenmed.com
Computational studies have investigated the mechanism of this thermolysis, confirming the pathway and providing calculations for the activation barriers, which are in excellent agreement with experimental data. cenmed.com This reaction is a principal and efficient method for producing benzofuroxan and its derivatives, which are themselves important intermediates in medicinal and materials chemistry. jkenterprises.com.pkfishersci.co.uk For example, substituted 2-nitrophenyl azides, such as 2-ethyl-6-nitrophenyl azide and 4-bromo-2-methyl-6-nitrophenylazide, are used to prepare the corresponding substituted benzofuroxans. fishersci.ptfishersci.co.uk
This compound is widely used in the construction of 1,2,3-triazole rings via 1,3-dipolar cycloaddition reactions, a cornerstone of "click chemistry". wikipedia.orgwikidata.org In these reactions, the azide acts as a 1,3-dipole that reacts with a dipolarophile, typically an alkyne, to form the five-membered triazole ring. wikipedia.orgnih.gov
A variety of alkynes and activated methylene (B1212753) compounds can be employed in this synthesis. For instance, the reaction of this compound with dimethyl acetylene (B1199291) dicarboxylate (DMAD) yields dimethyl 1-(2-nitrophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate. nih.govfishersci.no These reactions can be performed under thermal conditions or accelerated using microwave irradiation, which often leads to higher yields in shorter reaction times. fishersci.no Furthermore, 1-(2-nitrophenyl)-1H-1,2,3-triazoles are valuable intermediates for synthesizing more complex fused heterocyclic systems, such as triazolo[1,5-a]quinoxalines and 1,2,3-triazolobenzo fishersci.ptnih.govdiazepines. uni.lu
The synthesis is sensitive to the reaction conditions, including the choice of base and solvent. uni.lu Research has explored various systems to optimize the yield of the desired triazole products. laballey.com
Table 1: Examples of Reaction Conditions for 1,2,3-Triazole Synthesis from this compound
| Reagent | Base/Catalyst | Solvent | Conditions | Product | Reference |
| 2-(Benzo[d]thiazol-2-yl)acetonitrile | Triethylamine (B128534) | DMF | Room temp, 12 h | 4-(benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine | uni.lu |
| Diethyl oxalacetate (B90230) sodium salt | - | - | Complex mixture | Triazole diesters | nih.gov |
| Ethyl benzoyl pyruvate (B1213749) sodium salt | - | THF | 60 °C, 7 h | 1-(2-nitrophenyl)-1H-1,2,3-triazole derivative | uni.lu |
| Dimethyl acetylene dicarboxylate | - | - | 85°C, 12 h | Dimethyl 1-(2-nitrophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate | nih.gov |
This table is based on findings reported in the cited literature and is not exhaustive.
This compound also serves as a precursor for other N-heterocyclic systems, notably benzimidazoles. nih.gov A green chemistry approach utilizes a photocatalytic reaction for this synthesis. When this compound is irradiated with UV or solar light in an alcohol medium in the presence of a TiO₂ photocatalyst, it undergoes a combined redox reaction and condensation to yield 2-alkylbenzimidazoles as the primary product. nih.gov In this process, the azide is first reduced, and subsequent reactions with the alcohol (which is oxidized to an aldehyde) lead to the formation of the benzimidazole (B57391) ring. nih.gov
While the synthesis of indazoles from aryl azides is a known transformation in organic chemistry, the application of this compound specifically for this purpose is less frequently highlighted in comparison to its role in benzimidazole synthesis. uni.lu However, the general reactivity of the ortho-nitrophenyl moiety is crucial in various cyclization reactions that form N-N bonds, a key step in the formation of the indazole ring system. stimson.org
1,2,3-Triazole Scaffolds
Functionalization of Polymeric Materials
The azide group in this compound can be activated by light (photolysis) to functionalize the surfaces of polymeric materials. fishersci.caontosight.ai Upon UV irradiation, the azide group expels a nitrogen molecule to form a highly reactive nitrene intermediate. fishersci.caontosight.ai This nitrene can readily insert into stable carbon-hydrogen (C-H) bonds present on the surface of a polymer, forming a strong covalent bond. ontosight.aiontosight.ai
This photografting technique allows for the permanent modification of polymer surfaces, changing their chemical properties without altering the bulk material. For example, this method can be used to attach molecules with specific functionalities to otherwise inert polymer films. ontosight.ai The presence of the nitro group in the ortho position influences the electronic properties and reactivity of the generated nitrene. fishersci.ca Aryl azides are frequently used for photografting and cross-linking polymers, and nitrophenyl azide derivatives are effective reagents for these surface modifications. fishersci.cafishersci.ca
Role in Energetic Materials Research (Explosives and Propellants)
The chemical structure of this compound, which combines an azide (-N₃) group with a nitro (-NO₂) group, makes it a compound of significant interest in the field of energetic materials. fishersci.ca Both functional groups are "explosophores," meaning they contribute to the energetic properties of a molecule. The decomposition of organic azides is a highly exothermic process that releases a large amount of energy through the rapid formation of stable dinitrogen (N₂) gas. wikipedia.orgfishersci.ca
The nitro group further increases the energy content and the oxygen balance of the molecule, which is a critical parameter for explosives and propellants. nih.govnih.gov Research has been conducted on the synthesis and thermal decomposition of nitrophenyl azides to characterize their properties as high-energy materials. fishersci.ca Studies include measuring the temperature of explosion and calculating detonation velocities to assess their performance. fishersci.ca The inherent instability and potential for rapid, energy-releasing decomposition place this compound and related compounds within the scope of research on new explosives and propellant formulations. fishersci.cajkenterprises.com.pk
Applications in Chemical Biology and Medicinal Chemistry
Photoaffinity Labeling and Crosslinking Reagents
Photoaffinity labeling is a powerful technique used to identify and map the binding sites of ligands within biological macromolecules. nih.govnih.gov Reagents based on the nitrophenyl azide (B81097) scaffold are chemically inert until activated by light, allowing for the capture of transient and specific molecular interactions within a complex biological environment. nih.govthermofisher.com
The core of photoaffinity labeling with 2-nitrophenyl azide lies in its photochemical transformation. Upon exposure to ultraviolet (UV) light, typically at wavelengths between 300 and 460 nm, the aryl azide group expels a molecule of nitrogen gas (N₂) to generate a highly reactive and short-lived intermediate known as a nitrene. thermofisher.comthermofisher.comthermofisher.com The presence of the nitro group on the phenyl ring allows for activation with longer wavelength UV light, which is less damaging to biological samples compared to the shorter wavelengths required for simple phenyl azides. thermofisher.comthermofisher.comthermofisher.com
This photogenerated nitrene is a potent electrophile that can undergo several types of reactions to form stable covalent bonds with nearby molecules:
Insertion Reactions: The nitrene can insert directly into carbon-hydrogen (C-H) and nitrogen-hydrogen (N-H) bonds present in the side chains and backbone of proteins. thermofisher.comthermofisher.com
Addition Reactions: It can add across double bonds, for instance, in the aromatic side chains of amino acids like tyrosine or tryptophan. thermofisher.comthermofisher.com
Ring Expansion: The nitrene can undergo ring expansion, and the resulting intermediate can react with nucleophiles, such as the primary amines found in the side chains of lysine (B10760008) residues. This pathway is considered dominant when primary amines are available in the local environment. thermofisher.comthermofisher.com
This broad reactivity allows the photoprobe to covalently "label" the biomolecule at or near its binding site, effectively creating a permanent record of the interaction. oup.com
| Reaction Type | Description | Target Functional Groups | Reference |
|---|---|---|---|
| Insertion | Direct insertion of the nitrene into a single bond. | C-H, N-H, O-H bonds | nih.govthermofisher.com |
| Addition | Addition of the nitrene across a double bond. | C=C bonds (e.g., in aromatic amino acids) | thermofisher.comthermofisher.com |
| Reaction with Nucleophiles (via Ring Expansion) | The nitrene intermediate rearranges and is subsequently attacked by a nucleophile. This is a dominant pathway. | Primary amines (e.g., Lysine side chains) | thermofisher.comthermofisher.com |
The ability to initiate a covalent linkage upon command makes nitrophenyl azide-based probes invaluable for studying protein-ligand interactions. These probes can be designed to mimic a natural ligand, allowing them to bind specifically to a target receptor or enzyme. Once binding equilibrium is reached in the dark, irradiation with UV light permanently attaches the probe to the binding site. oup.com Subsequent analysis, often involving protein digestion and mass spectrometry, can identify the exact amino acid residues that were labeled, providing high-resolution information about the ligand-binding pocket. nih.gov
Research Examples:
Hexose (B10828440) Carrier Labeling: A derivative, N-(4-azido-2-nitrophenyl)-maltosylamine (NAP-maltosylamine), was synthesized and used as a photoaffinity label for the hexose carrier protein in rat adipocytes. Upon photolysis, the probe specifically labeled a 45 kDa protein band, and this labeling was competitively inhibited by D-glucose, confirming its interaction with the hexose carrier's binding site. nih.gov
Vitamin D Binding Protein: A photoaffinity analogue of 25-hydroxyvitamin D3, incorporating a 4-azido-2-nitrophenyl group, was synthesized to label the vitamin D binding protein from rat serum. sci-hub.se This approach allows for the characterization of the ligand-binding domain of this important transport protein.
Antibody Labeling: Early studies utilized the 4-azido-2-nitrophenyl (NAP) group to modify proteins like bovine gamma globulin and human serum albumin. These modified proteins were then used to identify interacting antibodies, with radioactive NAP analogues revealing that labeling occurred specifically at the antigen-binding site. nih.govnih.gov
To broaden their utility, nitrophenyl azide moieties are frequently incorporated into heterobifunctional crosslinking reagents. These molecules possess two different reactive groups connected by a spacer arm. thermofisher.com A common design features a photoactivatable nitrophenyl azide at one end and a thermally reactive group, such as an N-hydroxysuccinimide (NHS) ester, at the other. thermofisher.comthermofisher.com
This design enables a controlled, two-step crosslinking strategy. thermofisher.com
Labeling: In the first step, performed in the dark, the NHS ester reacts specifically with primary amines (e.g., lysine residues) on a purified "bait" protein. thermofisher.comthermofisher.com
Crosslinking: After removing the excess reagent, the azide-labeled bait protein is introduced into a complex biological sample (like a cell lysate). It is allowed to bind to its natural interaction partners ("prey" proteins). Upon UV irradiation, the nitrophenyl azide group is activated and covalently links the bait protein to any molecule in its immediate vicinity, thus capturing the protein-protein interaction. thermofisher.comthermofisher.com
Key considerations in the design of these crosslinkers include:
Solubility: Crosslinkers like Sulfo-SANPAH include a sulfonate group, making them water-soluble and ideal for targeting proteins on the cell surface. In contrast, reagents like ANB-NOS are more lipophilic and membrane-permeable, making them suitable for intracellular and intramembrane applications. thermofisher.comthermofisher.com
Spacer Arm Length: The length of the spacer arm connecting the two reactive ends is critical as it dictates the maximum distance between the interacting residues that can be successfully crosslinked. interchim.fr
| Crosslinker | Thermally Reactive Group | Photo-Reactive Group | Key Feature | Reference |
|---|---|---|---|---|
| ANB-NOS | NHS Ester | Nitrophenyl Azide | Membrane-permeable (lipophilic) | thermofisher.comthermofisher.com |
| Sulfo-SANPAH | Sulfo-NHS Ester | Nitrophenyl Azide | Water-soluble, for cell-surface applications | thermofisher.comthermofisher.comsigmaaldrich.com |
Application in Protein-Ligand Interaction Studies
Click Chemistry in Bioconjugation and Peptide Chemistry
The azide group is a cornerstone of "click chemistry," a set of reactions known for their high efficiency, specificity, and biocompatibility. ontosight.aimdpi.com The azide moiety of this compound serves as a key handle for these powerful ligation reactions.
This compound is a valuable reagent in the synthesis of modified peptides and bioconjugates through cycloaddition reactions. It can react with compounds containing active methylene (B1212753) groups or with alkynes to form stable, five-membered triazole rings. mdpi.comresearchgate.net The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of a click reaction where an azide and a terminal alkyne are joined to form a 1,4-disubstituted triazole. nih.gov
Researchers have developed efficient, one-pot procedures to synthesize 1-(2-nitrophenyl)-4-aryl-1,2,3-triazoles. These methods often start from a 2-nitroaryl halide and sodium azide to generate the this compound in situ, which then reacts with an alkyne or another suitable partner. This approach avoids the need to isolate the potentially hazardous azide intermediate. thieme-connect.comthieme-connect.com The resulting triazole ring serves as a robust and stable linker, acting as a surrogate for a peptide bond, to connect different molecular fragments, such as peptides, drugs, or imaging agents. thieme-connect.com
Bioorthogonal chemistry refers to reactions that can occur within a living system without interfering with native biochemical processes. mdpi.comnih.gov The azide group is arguably the most widely used bioorthogonal chemical reporter due to its small size and lack of reactivity with most biological functional groups. nih.govrsc.org
The azide functionality of this compound and its derivatives allows them to serve as bioorthogonal handles for a two-step labeling strategy in complex biological environments. mdpi.comresearchgate.net
A molecule bearing the nitrophenyl azide group is introduced into a biological system.
A second molecule, containing a complementary reactive group (such as a strained alkyne for copper-free click chemistry or a phosphine (B1218219) for the Staudinger ligation), is then added. nih.govacs.org
This second molecule can be a fluorescent dye for imaging, a biotin (B1667282) tag for purification and detection, or another bioactive molecule. nih.govresearchgate.net This bioorthogonal ligation strategy enables the specific visualization and isolation of biomolecules in their native context, providing powerful insights into cellular processes. mdpi.comnih.gov For instance, an aryl azide has been used as a probe in sortase-mediated protein modification on the surface of live cells, demonstrating its utility as a bioorthogonal handle for subsequent ligation reactions. nih.gov
Synthesis of Biologically Active Peptides and Conjugates
Development of Bioactive Compounds
This compound serves as a crucial precursor for creating novel compounds with significant therapeutic potential. The azide and nitro functionalities provide handles for a variety of chemical transformations, most notably the formation of 1,2,3-triazole rings through cycloaddition reactions. This scaffold is a prominent feature in many classes of bioactive molecules.
Researchers have utilized this compound in the synthesis of compounds with potential anticancer properties. A notable strategy involves the reaction of this compound with molecules containing active methylene groups to form substituted 1,2,3-triazoles, a class of compounds known for its antiproliferative activities. mdpi.com
A specific example is the synthesis of 4-(benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. mdpi.comresearchgate.net This compound was prepared through the reaction of this compound with 2-(benzo[d]thiazol-2-yl)acetonitrile. mdpi.comresearchgate.net The optimal conditions for this synthesis were found to be the use of triethylamine (B128534) as a base in a dimethylformamide (DMF) solvent at room temperature. mdpi.comresearchgate.net This synthesized triazole is considered a promising candidate for future evaluation of its antiproliferative properties and for further synthetic modifications to create new polycyclic derivatives. mdpi.comresearchgate.net The hybridization of different pharmacophores, such as in the daidzein-triazole hybrids, represents another approach where azide precursors are used to generate compounds evaluated for their activity against human cancer cell lines like A549 (lung), HeLa (cervical), and MDA-MB-231 (breast). doi.org
Table 1: Synthesis of a Potential Antiproliferative Agent Using this compound
| Reactants | Base/Solvent System | Product | Potential Application | Reference |
|---|
The structural framework derived from this compound is integral to the development of new antimicrobial agents. Organic azides are recognized for their reactivity and polarity, which contribute to their biological activity. deswater.com
One synthetic route involves the creation of novel mdpi.comCurrent time information in Bangalore, IN.researchgate.nettriazole derivatives via the Huisgen [3+2] cycloaddition reaction. For instance, a derivative, N-[1-(4-Amino-benzyl)-1H- mdpi.comCurrent time information in Bangalore, IN.researchgate.nettriazol-4-ylmethyl]-N'-(2-nitro-phenyl)-ethane-1,2-diamine, was synthesized from a precursor, N-(2-nitrophenyl)ethylenediamine. jmaterenvironsci.com This compound was subsequently tested for its antibacterial activity against various pathogens, including Listeria, Staphylococcus aureus, Pseudomonas sp., and Escherichia coli. jmaterenvironsci.com Similarly, studies have reported the synthesis of 2-bromo-4-nitrophenyl azide and its derivatives, which have demonstrated significant antibacterial activity against species such as Bacillus subtilis and Pseudomonas aeruginosa. deswater.com Further research has focused on creating complex heterocyclic systems, such as mdpi.comCurrent time information in Bangalore, IN.researchgate.net-triazolo[1,5-a]quinoxalin-4(5H)-ones, from substituted 2-nitrophenyl azides for preliminary antimicrobial evaluation. frontiersin.orgresearchgate.net
Table 2: Examples of Antimicrobial Agents Derived from Nitrophenyl Azides
| Precursor/Derivative | Target Pathogens | Synthetic Strategy | Reference |
|---|---|---|---|
| N-(2-nitrophenyl)ethylenediamine | Listeria, S. aureus, Pseudomonas sp., E. coli | Huisgen Cycloaddition | jmaterenvironsci.com |
| 2-bromo-4-nitrophenyl azide | B. subtilis, P. aeruginosa, P. mirabilis, A. tumefaciens | Multistep synthesis | deswater.com |
The 1,2,3-triazole ring, often synthesized using azide precursors like this compound, can function as a peptide bond isostere. bachem.com This characteristic makes it a valuable component in the design of enzyme inhibitors, particularly for targets like HIV protease, which is crucial for the lifecycle of the human immunodeficiency virus. bachem.commdpi.com
In the design of HIV-1 protease inhibitors, synthetic strategies often involve the introduction of an azide group into a core molecular scaffold, which is then subjected to cycloaddition reactions. nih.gov For example, in the synthesis of potent inhibitors, an alcohol intermediate can be converted to an azide using reagents like diphenyl phosphorazidate (DPPA). nih.gov While not always starting directly from this compound itself, the azide functionality is a cornerstone of the "click chemistry" approach used to build these complex molecules. doi.org The resulting triazole unit can effectively mimic a peptide bond, interacting with the enzyme's active site. bachem.com The design of second-generation protease inhibitors, such as darunavir, which are effective against drug-resistant HIV strains, often incorporates complex side chains that can be synthesized using azide-alkyne click chemistry. mdpi.comresearchgate.netplos.org
Derivatives of this compound have been successfully developed as effective corrosion inhibitors, particularly for protecting steel in acidic industrial environments. researchgate.netresearchgate.net The mechanism of action involves the adsorption of these organic molecules onto the metal surface, forming a protective layer that inhibits both anodic and cathodic reactions. researchgate.net
One study reported the synthesis of 2-(3-nitrophenyl)imidazo[1,2-α]pyridine (NIP), a novel inhibitor for mild steel in 1 M HCl. researchgate.net This compound demonstrated high protection efficiency, which was found to be dependent on its concentration. researchgate.net Theoretical and experimental analyses confirmed that the imidazole (B134444) ring and the heteroatoms (nitrogen and oxygen) in the molecule are the active sites responsible for the inhibition. researchgate.net Another class of inhibitors involves 1,2,3-triazole derivatives synthesized from 4-nitrophenyl azide and various propargyl compounds. researchgate.netresearchgate.net These molecules, prepared via click chemistry, also show significant potential in preventing the corrosion of carbon steel. researchgate.netresearchgate.net
Table 3: Performance of Nitrophenyl Azide-Derived Corrosion Inhibitors
| Inhibitor Compound | Metal | Corrosive Medium | Maximum Inhibition Efficiency | Reference |
|---|---|---|---|---|
| 2-(3-nitrophenyl)imidazo[1,2-α]pyridine (NIP) | Mild Steel | 1 M HCl | 91.47% at 1.00 mM | researchgate.net |
Enzyme Inhibitors (e.g., HIV Protease)
Applications in Biocatalysis and Enzyme Studies
Beyond its role as a building block for bioactive compounds, the this compound moiety is a powerful tool for studying biological processes, a field known as chemical biology. Its photo-reactive nature is particularly useful for applications in biocatalysis and enzyme research. nih.gov
Phenyl azide groups, especially those activated by an ortho-nitro group like in this compound, can function as photoaffinity labels or photo-crosslinkers. nih.govthermofisher.com When exposed to UV light, the azide group forms a highly reactive nitrene intermediate. thermofisher.com This nitrene can then form a covalent bond with nearby molecules, including amino acid residues within the active site of an enzyme. nih.govthermofisher.com This process allows researchers to "capture" transient interactions between a molecule (e.g., a potential drug or substrate) and its target protein. nih.gov
This technique has been used to:
Identify and map binding sites: By incorporating a nitrophenyl azide group into a ligand, researchers can covalently link the ligand to its binding pocket upon photoactivation, allowing for subsequent identification of the labeled protein or peptide fragments. nih.gov
Study protein-protein interactions: Heterobifunctional crosslinkers containing a nitrophenyl azide on one end and a different reactive group (like an NHS ester) on the other are used to study the structure and interaction of protein complexes. thermofisher.comkorambiotech.com
Investigate enzyme mechanisms: The reduction of azide groups by certain enzymes, such as cytochrome P450 (CYP450), has been explored. acs.org Studies show that some azide-containing compounds are reduced to their corresponding amines in an oxygen-dependent manner, providing a method to probe enzyme activity and the local cellular environment, such as hypoxic conditions. acs.org
Table 4: Mentioned Compounds and their PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 73693 |
| 4-(benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine | 159458927 |
| 2-(benzo[d]thiazol-2-yl)acetonitrile | 5328994 |
| Triethylamine | 8471 |
| Dimethylformamide (DMF) | 6228 |
| N-[1-(4-Amino-benzyl)-1H- mdpi.comCurrent time information in Bangalore, IN.researchgate.nettriazol-4-ylmethyl]-N'-(2-nitro-phenyl)-ethane-1,2-diamine | Not available in PubChem |
| N-(2-nitrophenyl)ethylenediamine | 79043 |
| Listeria | N/A (Organism) |
| Staphylococcus aureus | N/A (Organism) |
| Pseudomonas sp. | N/A (Organism) |
| Escherichia coli | N/A (Organism) |
| 2-bromo-4-nitrophenyl azide | 139034236 |
| Bacillus subtilis | N/A (Organism) |
| Pseudomonas aeruginosa | N/A (Organism) |
| mdpi.comCurrent time information in Bangalore, IN.researchgate.net-triazolo[1,5-a]quinoxalin-4(5H)-one | 122241 |
| Diphenyl phosphorazidate (DPPA) | 71147 |
| Darunavir | 213039 |
| 2-(3-nitrophenyl)imidazo[1,2-α]pyridine | 156475704 |
| 4-methyl-7-(2-(1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethoxy)-coumarin | Not available in PubChem |
| N-hydroxysuccinimide (NHS) | 85112 |
Research Methodologies and Safety Considerations
Experimental Techniques for Synthesis and Reaction Monitoring
The study of 2-nitrophenyl azide (B81097) necessitates a suite of analytical techniques to monitor its synthesis, confirm its structure, and purify the final product. Spectroscopic and chromatographic methods are central to these efforts, while kinetic studies provide insight into its reactivity.
Spectroscopic Analysis (IR, UV-Vis, NMR, MS)
Spectroscopic techniques are indispensable for the structural elucidation and characterization of 2-nitrophenyl azide. Each method provides unique information about the molecule's functional groups, connectivity, and electronic properties. sciensage.info
Infrared (IR) Spectroscopy: IR spectroscopy is a primary tool for identifying the key functional groups in this compound. The most prominent and characteristic absorption is the strong, sharp peak corresponding to the asymmetric stretching vibration (ν_as) of the azide group (–N₃). This peak typically appears in the range of 2100–2170 cm⁻¹. uni-muenchen.dedeswater.com For phenyl azides, this band is often observed between 2130 and 2160 cm⁻¹. doubtnut.com The presence of the nitro group (–NO₂) gives rise to two strong stretching vibrations: an asymmetric stretch usually found between 1500 and 1560 cm⁻¹ and a symmetric stretch between 1300 and 1370 cm⁻¹. researchgate.net Specifically for this compound, photolysis studies have shown the disappearance of nitro and azide stretching peaks as the compound reacts. oup.com Other characteristic peaks for the aromatic ring, such as C-H and C=C stretching vibrations, will also be present. deswater.com
UV-Vis Spectroscopy: The electronic structure of this compound, with its conjugated aromatic system, nitro group, and azide functionality, gives rise to distinct absorptions in the ultraviolet-visible spectrum. Aromatic azides generally exhibit a strong absorption band at long wavelengths, typically around 285 nm. uni-muenchen.de The UV-Vis spectrum of a related compound, 4-amino-3-nitrophenylazide, shows a weak band at 450 nm and a stronger one around 280 nm. nih.gov For this compound, long-wavelength UV light (300 to 460 nm) is sufficient for photo-activation, which is advantageous as it is less damaging to other molecules in a system compared to the short-wavelength UV light required for simple phenyl azides. imperial.ac.uk The UV spectrum of a derivative, 25-hydroxyvitamin D₃ 3β-3′-[N-(4-azido-2-nitrophenyl)amino]propyl ether, displays a strong absorption at 260 nm and a weaker one at 450 nm. mdpi.com
¹H NMR: The aromatic protons of this compound will appear as a complex multiplet in the downfield region of the spectrum, typically between 7.0 and 8.5 ppm. The specific chemical shifts and coupling constants are dictated by the electronic effects of the ortho-disposed azide and nitro groups. For example, in a derivative of 1-(2-nitrophenyl)-1H-1,2,3-triazole, aromatic proton signals were observed in the range of 7.85-8.35 ppm. dtic.mil
¹³C NMR: The ¹³C NMR spectrum will show six distinct signals for the aromatic carbons. The carbon atoms attached to the azide and nitro groups will have their chemical shifts significantly influenced by these substituents. For instance, in 1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine, the carbon attached to the nitro group (C_Ar-2) appears at 143.5 ppm. dtic.milcsic.es
Mass Spectrometry (MS): Mass spectrometry provides information on the molecular weight and fragmentation pattern of this compound. A key fragmentation pathway for aryl azides is the loss of a molecule of dinitrogen (N₂), which has a mass of 28 amu. dtic.milresearchgate.net The mass spectrum of this compound shows that upon heating above 70°C, it eliminates N₂ to form benzofuroxan (B160326). dtic.mil This fragmentation is a critical diagnostic feature. The molecular ion peak (M⁺) would be expected at m/z 164, corresponding to the molecular formula C₆H₄N₄O₂.
| Spectroscopic Technique | Characteristic Feature for this compound | Typical Range/Value |
|---|---|---|
| Infrared (IR) | Azide (–N₃) asymmetric stretch | 2100–2170 cm⁻¹ |
| Infrared (IR) | Nitro (–NO₂) asymmetric stretch | 1500–1560 cm⁻¹ |
| Infrared (IR) | Nitro (–NO₂) symmetric stretch | 1300–1370 cm⁻¹ |
| UV-Vis | Long-wavelength absorption | ~280 nm and ~450 nm |
| ¹H NMR | Aromatic protons | 7.0–8.5 ppm |
| ¹³C NMR | Aromatic carbons | 115–150 ppm |
| Mass Spectrometry (MS) | Molecular Ion (M⁺) | m/z 164 |
| Mass Spectrometry (MS) | Primary Fragmentation | Loss of N₂ (28 amu) |
Chromatographic Methods for Purification and Analysis
Chromatographic techniques are essential for the purification of this compound from reaction mixtures and for monitoring the progress of its synthesis.
Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring the progress of reactions that produce this compound. mdpi.com By spotting the reaction mixture on a silica (B1680970) gel plate and developing it with an appropriate solvent system (e.g., mixtures of hexanes and ethyl acetate), the consumption of starting materials and the formation of the product can be visualized under UV light. mdpi.comcsic.esscispace.com
Column Chromatography: For purification on a preparative scale, flash column chromatography is the most commonly employed method. rsc.orgnih.gov The crude product is loaded onto a column packed with silica gel and eluted with a solvent system of appropriate polarity. csic.es Common eluents for organic azides include gradients of ethyl acetate (B1210297) in n-hexane or dichloromethane (B109758). oup.comrsc.orgrsc.org For instance, the purification of a derivative of 4-nitrophenyl azide was achieved using a petroleum-ether/DCM gradient followed by a DCM/EtOAc gradient. stanford.edu The fractions are collected and analyzed by TLC to isolate the pure this compound.
Kinetic Measurements for Reaction Rate Determination
Understanding the kinetics of reactions involving this compound, particularly its thermal decomposition, is crucial for its safe handling and application. The thermal decomposition of 4-substituted 2-nitrophenyl azides has been shown to follow first-order kinetics. nih.govrsc.org This process, which yields the corresponding benzofuroxan, is remarkably independent of the solvent's nature. rsc.org
Kinetic measurements can be performed by monitoring the change in concentration of the azide over time at a specific temperature. This can be achieved by various methods:
Spectroscopic Monitoring: The decay of the characteristic UV-Vis absorption of the azide or the appearance of the product's absorption can be followed over time using a spectrophotometer. nih.gov
FTIR Spectroscopy: The thermal decomposition kinetics of a related compound, 4-azido-2-nitrophenyl albumin, were studied by monitoring the decrease in the azide's IR absorption band at various temperatures. The activation energy for this first-order decomposition was determined to be 128.0 kJ/mol. nih.gov
Differential Scanning Calorimetry (DSC): DSC can be used to study the thermal decomposition of energetic materials. An exothermic peak indicates the decomposition of the azide, and the onset temperature provides information about its thermal stability. nih.govacs.orgahievran.edu.tr
Gas Evolution: The rate of nitrogen gas evolution during thermolysis can be measured to determine the reaction rate. dtic.mil
Studies have shown that the thermal decomposition of azidopyridines in the liquid state also follows a first-order kinetic equation. researchgate.net The rate-determining step in the thermal decomposition of many 2-azidodiarylmethanes is the initial evolution of nitrogen to form a nitrene intermediate. acs.org
Safe Handling and Storage Protocols for this compound
This compound is an energetic compound and must be handled with extreme caution. sigmaaldrich.com Its stability is influenced by the presence of both the azide and nitro groups, which are known "explosophores". pitt.edu
Mitigating Thermal and Shock Sensitivity
Organic azides, in general, are sensitive to heat, friction, and shock, and can decompose explosively. stanford.edusigmaaldrich.compitt.edu The presence of a nitro group on the aromatic ring, as in this compound, further contributes to its energetic nature.
General Stability Guidelines:
Carbon-to-Nitrogen Ratio (C/N): A common guideline for assessing the stability of organic azides is the ratio of carbon atoms to nitrogen atoms. Compounds where the number of nitrogen atoms exceeds the number of carbon atoms are often highly unstable. pitt.edu Another rule suggests that the ratio (NC + NO) / NN should be ≥ 3, where N is the number of atoms of carbon, oxygen, and nitrogen, respectively. fsu.edu
"Rule of Six": This rule states that having at least six carbon atoms per energetic functional group (like azide or nitro) provides sufficient dilution to render the compound relatively safe to handle. pitt.edu this compound (C₆H₄N₄O₂) has six carbons for two energetic groups, indicating it requires careful handling.
Aromatic vs. Aliphatic Azides: Aromatic azides are generally less stable than aliphatic azides. stanford.edufsu.edu
Mitigation Strategies:
Work on a Small Scale: Experiments should be conducted on the smallest possible scale, especially during initial investigations. fsu.edu Scaling up requires a thorough risk assessment. nih.gov
Avoid Heat, Friction, and Shock: Store the compound away from heat sources and light. stanford.edufsu.edu Avoid grinding the solid or using ground-glass joints, as friction can initiate decomposition. cymitquimica.com Do not use metal spatulas for handling, as they can form highly sensitive heavy metal azides. pitt.edu Plastic or ceramic spatulas are recommended. nih.gov
Avoid Distillation: Do not concentrate solutions of azides by rotary evaporation or distillation, as this can lead to an explosion. cymitquimica.com
Store in Solution: When possible, it is safer to handle and store azides in solution, as this desensitizes them. Concentrations should generally not exceed 1 M. pitt.edu
Laboratory Safety Procedures for Energetic Compounds
Strict adherence to laboratory safety protocols is mandatory when working with this compound and other energetic materials. pitt.eduacs.org
Personal Protective Equipment (PPE):
Standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses, is the minimum requirement. nih.govfsu.edu
A face shield and a blast shield should be used, especially during reactions, heating, or when handling the pure compound. fsu.educymitquimica.com All operations should be performed within a chemical fume hood with the sash positioned as low as possible. cymitquimica.com
Incompatible Materials:
Acids: Avoid contact with strong acids, as this can lead to the formation of hydrazoic acid (HN₃), which is highly toxic and explosive. stanford.edupitt.edu
Heavy Metals: Do not allow contact with heavy metals (e.g., lead, copper, mercury, silver) or their salts, as this can form extremely shock-sensitive metal azides. pitt.edumasterorganicchemistry.com This includes avoiding metal spatulas and metal pipes (B44673) for waste disposal. pitt.edu
Halogenated Solvents: Never use halogenated solvents like dichloromethane or chloroform (B151607) for reactions involving azides, as this can form dangerously explosive di- and tri-azidomethane. pitt.educymitquimica.com
Storage and Waste Disposal:
Store this compound in a cool, dark place, away from incompatible materials. stanford.edufsu.edu It should be clearly labeled as an explosive and toxic compound.
Azide-containing waste must be collected in a designated, properly labeled container. nih.gov Never mix azide waste with acidic waste streams. pitt.edu
| Safety Aspect | Protocol for this compound |
|---|---|
| Personal Protective Equipment | Lab coat, safety glasses, nitrile gloves, face shield, blast shield. nih.govfsu.educymitquimica.com |
| Handling | Work in a fume hood, use plastic/ceramic spatulas, avoid friction/shock. nih.govpitt.educymitquimica.com |
| Scale | Use the smallest possible quantities; perform risk assessment before scaling up. nih.govfsu.edu |
| Incompatible Materials | Avoid strong acids, heavy metals, and halogenated solvents. stanford.edupitt.educymitquimica.com |
| Storage | Store in a cool, dark, well-ventilated area, away from incompatibles. stanford.edufsu.edu |
| Purification | Avoid distillation/rotary evaporation for concentration. Use chromatography. cymitquimica.comucsb.edu |
| Waste Disposal | Collect in a dedicated, labeled container. Do not mix with acidic waste. nih.govpitt.edu |
Responsible Waste Management and Neutralization of Azide Residues
The safe disposal of this compound and other azide-containing residues is critical to prevent the formation of dangerously explosive compounds. Azide waste streams must be managed with specific protocols to neutralize their hazardous properties. Under no circumstances should solutions containing azides be disposed of down the drain without prior deactivation. nih.govwikipedia.org This is because azides can react with metals commonly found in plumbing, such as lead and copper, to form highly shock-sensitive and explosive heavy metal azide salts that can accumulate over time. nih.govwikipedia.org
All waste containing azides should be collected in dedicated, clearly labeled waste containers. cymitquimica.comwikipedia.org These containers should be segregated from other chemical waste, particularly acidic wastes, to prevent the accidental generation of highly toxic and explosive hydrazoic acid (HN₃). cymitquimica.comontosight.ai
A common and effective method for neutralizing dilute solutions (5% or less) of azides is through treatment with nitrous acid (HNO₂). nih.govwikipedia.org This reaction must be performed in a well-ventilated chemical fume hood due to the release of toxic nitric oxide (NO) gas. wikipedia.org The nitrous acid is typically generated in situ by the careful, portion-wise addition of a 20% aqueous solution of sodium nitrite (B80452) to the azide solution, followed by the gradual addition of a 20% aqueous solution of sulfuric acid until the mixture is acidic. nih.govwikipedia.org It is crucial to follow the correct order of addition to ensure a controlled reaction. nih.gov The completion of the decomposition can be verified by testing for the presence of excess nitrite with starch-iodide paper, which will turn blue. wikipedia.org Once the decomposition is complete and the solution is neutralized to a pH between 6 and 9, it can be disposed of as hazardous waste according to institutional protocols. nih.gov
Solid waste contaminated with this compound, such as gloves or filter paper, should also be segregated into a dedicated, labeled waste container to prevent cross-contamination and reaction with incompatible materials. wikipedia.orgciteab.com Whenever feasible, organic azides should be converted to a more stable derivative, such as an amine, before disposal. cymitquimica.com
General Considerations for Working with Organic Azides
Working with this compound and other organic azides requires strict adherence to safety protocols due to their inherent instability and potential for explosive decomposition. apolloscientific.co.ukfishersci.ca These compounds are energy-rich molecules sensitive to heat, light, pressure, and shock. cymitquimica.comapolloscientific.co.uk
Stability Assessment: The stability of an organic azide can be estimated using general guidelines. One such guideline is the ratio of carbon and oxygen atoms to nitrogen atoms. A violent decomposition may occur if the ratio (NC + NO) / NN is less than 3. uni-muenchen.de Another guideline, the "Rule of Six," suggests that having at least six carbon atoms for each energetic functional group (like azide or nitro groups) provides sufficient dilution to render the compound relatively safe to handle with appropriate precautions. cymitquimica.comapolloscientific.co.uk this compound (C₆H₄N₄O₂) is a crystalline solid, typically yellow to orange, and is known to be sensitive to heat and shock. cymitquimica.com Its thermal decomposition can yield the corresponding benzofuroxan. rsc.org In some chemical reactions, decomposition pathways can also lead to the formation of imines and anilines. rsc.org
Engineering Controls and Personal Protective Equipment (PPE): All manipulations of this compound should be conducted in a properly functioning chemical fume hood. nih.govwikipedia.org The use of a blast shield is required for all azides that are known or expected to be explosive. nih.govfishersci.ca Essential PPE includes a lab coat, chemical-resistant gloves (nitrile gloves are commonly recommended), and tightly fitting safety glasses or goggles. nih.govaksci.com For certain operations, a face shield may be necessary. apolloscientific.co.ukfishersci.ca
Handling and Procedural Precautions:
Avoid Incompatibles: Never allow organic azides to come into contact with heavy metals, their salts, strong acids, or halogenated solvents. cymitquimica.comontosight.ai Reaction with acids can produce the extremely toxic and explosive hydrazoic acid. cymitquimica.comontosight.ai Using halogenated solvents like dichloromethane can lead to the formation of highly unstable diazidomethane. ontosight.aifishersci.ca
Use Appropriate Tools: Do not use metal spatulas or other metal utensils for handling azides, as this can lead to the formation of shock-sensitive metal azides. cymitquimica.comfishersci.ca Plastic or ceramic spatulas should be used instead. nih.govwikipedia.org
Avoid Friction and Shock: Avoid grinding, scratching, or any action that could cause friction or mechanical shock to solid azides. wikipedia.org Ground-glass joints should not be used when working with organic azides as they can cause explosive decomposition. wikipedia.orgfishersci.ca
Control Quantities and Temperature: Use the smallest possible amount of the azide for the experiment. wikipedia.orgapolloscientific.co.uk Purification should be limited to methods like extraction and precipitation; distillation and sublimation should never be used. ontosight.aifishersci.se Rotary evaporators should not be used to concentrate solutions of azides with unfavorable carbon-to-nitrogen ratios. wikipedia.org Synthesized organic azides should be stored at low temperatures (e.g., -18°C) and protected from light. cymitquimica.comontosight.ai
Future Directions and Emerging Research Areas
Novel Synthetic Routes and Catalyst Development
The traditional synthesis of 2-nitrophenyl azide (B81097) often involves the diazotization of 2-nitroaniline (B44862) followed by reaction with sodium azide. While effective, researchers are actively pursuing more efficient, safer, and environmentally benign synthetic methodologies. A key focus is the development of novel catalysts that can streamline the synthesis and improve yields.
Recent studies have explored the use of metal-free approaches. For instance, an organocascade process has been developed for the direct and selective preparation of 1,5-disubstituted 1,2,3-triazoles using primary amines, enolizable ketones, and 4-nitrophenyl azide as a source of dinitrogen, highlighting a move towards more sustainable and atom-economical syntheses. rsc.org Furthermore, research into the in-situ generation of 2-nitrophenyl azide from 2-nitroaniline for immediate use in subsequent reactions, such as the chemoselective synthesis of monotriazoles, presents a promising avenue for minimizing the handling of the potentially explosive azide compound. psu.edu The development of heterogeneous catalysts, such as CuO nanowires, for reactions like the 1,3-dipolar cycloaddition, offers the advantage of easy separation and recyclability, contributing to greener chemical processes. researchgate.net
Exploration of New Reaction Pathways and Reactivity Modes
Beyond its established use in click chemistry and nitrene chemistry, scientists are uncovering new facets of this compound's reactivity. The thermal azide-alkene cycloaddition, for example, can lead to the formation of Δ2-1,2,3-triazolines, which are themselves reactive intermediates that can decompose to form imines and aziridines. rsc.org The outcome of these reactions is highly dependent on the nature of both the azide and the alkene, suggesting a level of tunable reactivity that can be exploited for synthetic purposes. rsc.org
The reaction of this compound with methylene (B1212753) active compounds is particularly sensitive to the base and solvent system used, allowing for fine-tuning of the reaction to achieve desired products. mdpi.comresearchgate.net For instance, different catalytic systems, such as Et3N-DBU in DMF or Cs2CO3 in DMSO/H2O, have been successfully employed in the synthesis of various 2-nitrophenyl-triazoles. mdpi.comresearchgate.netresearchgate.net The photocatalytic synthesis of 2-alkylbenzimidazoles from 2-nitrophenyl azides in the presence of alcohols and a TiO2 catalyst showcases an innovative approach that combines redox reactions under UV or solar light. researchgate.net This method involves the initial reduction of the this compound to o-nitroaniline, which then undergoes further reaction. researchgate.net
Advanced Computational Modeling for Mechanism Prediction and Design
To gain deeper insights into the intricate reaction mechanisms of this compound, researchers are increasingly turning to advanced computational modeling. Quantum chemical methods, such as Density Functional Theory (DFT), have been employed to study the thermolysis of this compound, which yields benzofuroxan (B160326) and nitrogen. acs.org These studies have provided excellent agreement with experimental data and have helped to elucidate the one-step mechanism involving neighboring-group assistance. acs.org
Computational studies have also been instrumental in understanding the mechanism of metal-catalyzed reactions. For example, the copper-mediated reduction of azides has been investigated computationally, revealing that the presence of an electron-withdrawing group, such as the nitro group in 4-nitrophenyl azide, significantly lowers the energy barrier for nitrogen extrusion. rsc.org DFT methods are also used to predict the site- and regio-selectivity of reactions, such as the 1,3-dipolar cycloadditions between aryl azides and allenes, providing valuable predictive power for designing new reactions. mdpi.com Furthermore, computational analysis helps in understanding the electronic structure of reactants and transition states, explaining the regioselectivity observed in reactions like the synthesis of 1,2,3-triazoles. researchgate.net
Expanded Applications in Materials Science and Nano-Chemistry
The unique properties of this compound make it a promising candidate for applications in materials science and nano-chemistry. Its ability to undergo photochemical reactions allows for the functionalization of inert polymer surfaces. nih.gov For example, 4-fluoro-3-nitrophenyl azide (FNAB), a derivative of this compound, can be used to activate surfaces through nitrene insertion, enabling the covalent attachment of biomolecules without the need for catalysts or reagents. nih.gov This has significant implications for creating biocompatible materials and surfaces with specific functionalities.
The azide group is also a key component in "click chemistry," a powerful tool for constructing complex molecular architectures. Porphyrin derivatives, for instance, have been linked to other molecules using azide-alkyne click chemistry to create photosensitive organic-inorganic hybrids and other advanced materials. mdpi.com The ability to modify surfaces and synthesize complex structures opens up possibilities for developing novel sensors, catalysts, and electronic materials.
Targeted Development of Bioactive Molecules and Diagnostics
A significant area of emerging research focuses on leveraging this compound for the development of new bioactive molecules and diagnostic tools. The triazole ring, often formed through reactions involving azides, is a common scaffold in medicinal chemistry. Researchers are synthesizing novel triazole derivatives from this compound and evaluating their potential as antiproliferative agents. mdpi.comresearchgate.netresearchgate.net
Furthermore, photoactivatable crosslinkers containing the nitrophenyl azide group are used to study protein-protein interactions and for photoaffinity labeling. thermofisher.comthermofisher.comthermofisher.com These reagents, such as Sulfo-SANPAH, contain an amine-reactive NHS ester and a photoactivatable nitrophenyl azide, allowing for the covalent capture of binding partners upon exposure to UV light. thermofisher.com This technique is invaluable for identifying drug targets and understanding cellular signaling pathways. Derivatives like 4-azido-2-nitrophenyl polyethylene (B3416737) glycol (ANP-PEG) are used in bioconjugation to attach biomolecules to surfaces or other molecules, facilitating the development of new drug delivery systems and diagnostic probes. ontosight.ai The flexible chemistry of nitrophenyl azides also allows for the immobilization of a wide range of biomolecules, including antibodies, enzymes, and DNA aptamers, which is crucial for the development of rapid diagnostic assays. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for preparing 2-nitrophenyl azide to minimize decomposition?
- Methodology : Use controlled thermolysis in refluxing toluene (2–3 hours) under inert atmosphere to avoid oxidative side reactions. Monitor reaction progress via TLC or HPLC. Avoid prolonged heating, as thermolysis of this compound derivatives (e.g., azide 6b) can lead to non-isolable tars instead of desired triazines or imines . For photochemical synthesis, employ UV irradiation (λ = 254–365 nm) in anhydrous solvents to selectively generate valence tautomers like triazines .
Q. How can researchers ensure the stability of this compound during storage?
- Methodology : Store at 0–6°C in amber glass vials under nitrogen to prevent photodegradation and moisture absorption. Use desiccants and avoid exposure to reducing agents or strong acids/bases. Stability tests via NMR or FT-IR over 1–3 months are recommended to confirm integrity .
Q. What analytical techniques are most reliable for characterizing this compound and its derivatives?
- Methodology : Combine HPLC-MS (electrospray ionization) with isotopically labeled internal standards (e.g., ¹³C/¹⁵N analogs) for quantification . Structural confirmation requires ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) and FT-IR to identify azide (–N₃) stretches (~2100 cm⁻¹). For crystalline derivatives, single-crystal XRD resolves regiochemical ambiguities .
Advanced Research Questions
Q. How to resolve contradictions in reported decomposition pathways of this compound under thermal vs. photochemical conditions?
- Methodology : Conduct control experiments to isolate intermediates. For example, thermolysis of azide 6b produces tars, while photolysis yields triazines (e.g., 7b). Use time-resolved spectroscopy (TRES or flash photolysis) to track transient species. Validate pathways via DFT calculations (B3LYP/6-31G*) to model transition states and compare with experimental activation energies .
Q. What computational strategies predict the reactivity of this compound in click chemistry or photoaffinity labeling?
- Methodology : Perform molecular docking (AutoDock Vina) to simulate interactions with biomolecular targets. Use TD-DFT to model excited-state behavior during photolysis, predicting regioselectivity in Staudinger or Huisgen cycloadditions. Validate with experimental kinetics (stopped-flow UV-Vis) .
Q. How to quantify trace by-products (e.g., nitroso derivatives) formed during this compound reactions?
- Methodology : Employ LC-MS/MS with multiple reaction monitoring (MRM) modes. Synthesize reference standards (e.g., 2-nitrophenyl-oxamic acid hydrazide) for calibration. Use isotopic dilution (e.g., ¹⁵N-labeled analogs) to correct matrix effects in complex mixtures .
Q. What safety protocols are critical for handling this compound in large-scale reactions?
- Methodology : Use explosion-proof reactors with pressure relief valves. Implement remote monitoring (e.g., IR cameras) for exothermic events. For spills, neutralize with cold 10% sodium bicarbonate and adsorb with vermiculite. Respiratory protection (NIOSH-approved OV/AG/P99 respirators) and full-body chemical suits are mandatory .
Q. How do substituent effects (e.g., nitro position) influence the photochemical rearrangement of aryl azides?
- Methodology : Compare 2-nitrophenyl vs. 3/4-nitrophenyl analogs via competitive photolysis experiments. Use Hammett σ constants to correlate electronic effects with reaction rates. Characterize products via GC-MS and EPR to detect radical intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
